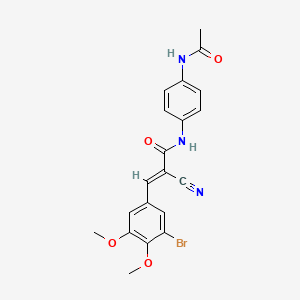
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide, also known as BRD-K55370784, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 is selectively toxic to cancer cells, with minimal effects on normal cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 has been shown to inhibit the expression of genes involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 is its selectivity for cancer cells, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the specific cancer type and genetic makeup of the cells. Additionally, the synthesis of (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 is complex and may require specialized equipment and expertise.
Future Directions
Future research on (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 could involve the development of more efficient synthesis methods to increase yield and reduce costs. Additionally, further studies could investigate the potential of (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 in combination with other cancer therapies, as well as its potential use in other diseases beyond cancer. Finally, research could also focus on identifying biomarkers that could predict response to (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4, allowing for more personalized treatment approaches.
Synthesis Methods
The synthesis of (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 involves a multi-step process that includes the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with malononitrile, followed by the condensation of the resulting product with 4-acetamidophenylboronic acid. The final step involves the reaction of the resulting intermediate with acetic anhydride to form (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4.
Scientific Research Applications
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 has been shown to have potential therapeutic applications in the treatment of cancer, specifically in the inhibition of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of cancer. (E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide4 has been shown to selectively inhibit the activity of BET proteins, leading to the suppression of cancer cell growth.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-12(25)23-15-4-6-16(7-5-15)24-20(26)14(11-22)8-13-9-17(21)19(28-3)18(10-13)27-2/h4-10H,1-3H3,(H,23,25)(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCPSYEDFSSSV-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2551015.png)
![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
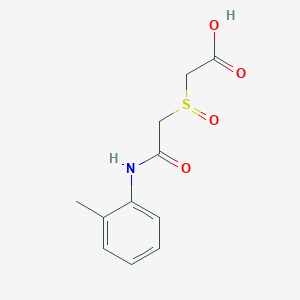
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)
![N-(3,5-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551023.png)
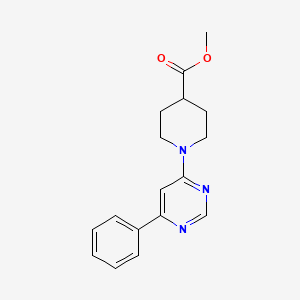

![N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2551028.png)
![(E)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2551029.png)
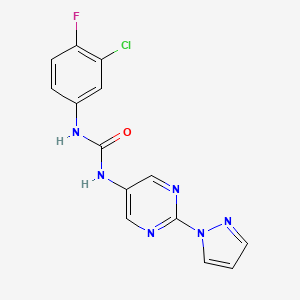
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2551031.png)
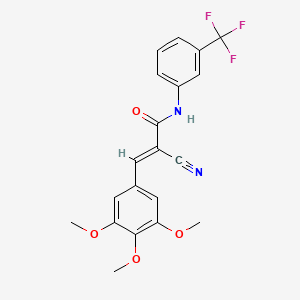
![(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B2551034.png)
![1-Cyclopropyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2551037.png)
